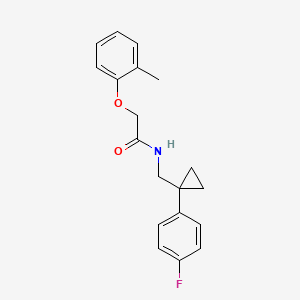
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C19H20FNO2 and its molecular weight is 313.372. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a compound with promising biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on available research findings.
Molecular Characteristics
- Chemical Formula : C19H20FNO2
- Molecular Weight : 313.372 g/mol
- IUPAC Name : N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide
- CAS Number : 1049442-68-3
The compound features a cyclopropyl moiety linked to a 4-fluorophenyl group and an o-tolyloxy acetamide structure, which may contribute to its biological activity through various mechanisms.
Pharmacological Potential
This compound has been investigated for its potential as a therapeutic agent. Initial studies suggest that it may exhibit:
- Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could possess similar properties.
- Anti-inflammatory Effects : The presence of the acetamide group is often associated with anti-inflammatory activity, which warrants further investigation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for elucidating the biological activity of this compound. The following factors are significant:
- The 4-fluorophenyl group may enhance binding affinity to biological targets due to the electron-withdrawing nature of fluorine, potentially increasing lipophilicity and membrane permeability.
- The cyclopropyl ring can induce strain, which might enhance reactivity and interaction with biological molecules.
- The o-tolyloxy moiety could contribute to the compound's ability to interact with specific receptors or enzymes.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds. Here are some relevant findings:
These studies indicate that compounds with similar structural features to this compound often exhibit noteworthy biological activities.
Mechanistic Insights
Preliminary mechanistic studies suggest that this compound may exert its effects through:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Modulation of Cell Signaling Pathways : The compound might influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.
Propiedades
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2/c1-14-4-2-3-5-17(14)23-12-18(22)21-13-19(10-11-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUWONZGIVABOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














